molecular formula C25H30N2O4 B2807638 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate CAS No. 391219-59-3

3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate

Cat. No. B2807638
CAS RN: 391219-59-3
M. Wt: 422.525
InChI Key: VDPUEQXLLAQNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.525. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization Initiators

Research has shown that derivatives of the chemical structure related to 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate, specifically acrylated naphthalimide derivatives, have been designed and synthesized for use as one-component visible light initiators for photopolymerization. These compounds exhibit good photopolymerization initiating performance and high migration stability in their initiated cured films, which is crucial for applications requiring precise and stable polymer structures (Yang et al., 2018).

Fluorescence Resonance Energy Transfer (FRET) Probes

Another significant application involves the use of a related compound for the ratiometric detection of Cr3+ ions in living cells through fluorescence resonance energy transfer (FRET). This application is pivotal for environmental monitoring and biological studies, where sensitive and selective detection of metal ions is required. The compound's ability to undergo Cr3+assisted ratiometric fluorescence and colorimetric change facilitates its use as a highly efficient probe for imaging intracellular Cr3+ (Adhikari et al., 2019).

Organotin Carboxylates

Studies have also focused on the synthesis and characterization of organotin carboxylates based on amide carboxylic acids derived from the core structure similar to 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate. These compounds, with their diverse molecular architectures and potential applications in materials science and catalysis, showcase the versatility of the naphthalimide framework in creating complex organometallic structures (Xiao et al., 2013).

Fluorescent Labeling of Oligonucleotides

The compound and its derivatives have been utilized in the synthesis and fluorescence studies of fluorescently labelled phosphoramidites, which are critical for the labeling of oligonucleotides. This application is essential in molecular biology and genetics research, where labeled oligonucleotides are used as probes for detecting specific DNA or RNA sequences (Singh & Singh, 2006).

Agricultural and Fungicidal Activities

Furthermore, novel N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives have been synthesized and evaluated for their plant growth regulating activity and fungicidal activity. These studies are crucial for the development of new agricultural chemicals that can enhance crop yield and protect against fungal diseases (Ju et al., 2016).

properties

IUPAC Name

3-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-2-3-11-22(28)31-17-8-16-27-24(29)19-10-7-9-18-21(26-14-5-4-6-15-26)13-12-20(23(18)19)25(27)30/h7,9-10,12-13H,2-6,8,11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUEQXLLAQNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.